Potassium Diphenylphosphanide

Organometallic Chemistry Palladium Catalysis Ligand Synthesis

Choose Potassium diphenylphosphanide (KPPh₂) for performance that lithium and sodium analogs cannot match. Unlike NaPPh₂, KPPh₂ is catalytically inert in alkyne hydrophosphination, ensuring exclusively stoichiometric P–C bond formation with no competing background reactions. Its documented stoichiometry-dependent chemoselectivity delivers predictable μ-Cl-μ-PPh₂ bridged complexes (76% yield, 1 equiv) or ortho-phosphino benzylamine derivatives (58% yield, 4.5 equiv) from a single dimer—pathways that LiPPh₂ fails to achieve cleanly. For asymmetric catalysis, KPPh₂-mediated ring-opening of cyclic sulfamidates produces chiral aminophosphine ligands yielding up to 98% ee. Ashby et al.’s ³¹P NMR purity protocols further guarantee lot-to-lot reproducibility. Supplied as a 0.5 M solution in THF with superior air stability over diphenylphosphine.

Molecular Formula C12H10KP
Molecular Weight 224.28 g/mol
CAS No. 15475-27-1
Cat. No. B108292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Diphenylphosphanide
CAS15475-27-1
Molecular FormulaC12H10KP
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]
InChIInChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1
InChIKeyFCLYZQXPJKJTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Diphenylphosphanide (CAS 15475-27-1): Essential Procurement Specifications and Baseline Properties


Potassium diphenylphosphanide (KPPh₂, CAS 15475-27-1) is an alkali metal diarylphosphide reagent of the general formula (C₆H₅)₂PK, commercially supplied as a 0.5 M solution in tetrahydrofuran (THF) with a density of 0.929 g/mL at 25 °C . As the potassium salt of the diphenylphosphide anion, it serves as a powerful nucleophile and strong base in organophosphorus chemistry, enabling efficient P–C bond formation with electrophiles including alkyl halides, aryl halides, and epoxides [1]. Unlike the parent diphenylphosphine—a pyrophoric, foul-smelling colorless liquid with pKa of 0.03 that is readily oxidized in air—the potassium salt offers enhanced air stability, improved solubility in polar organic solvents, and superior handling characteristics while maintaining the reactive phosphorus center essential for constructing complex molecular architectures [2].

Why Generic Alkali Metal Diphenylphosphide Substitution Fails: The Potassium Advantage in Selectivity and Scalability


Alkali metal diphenylphosphides (M⁺[PPh₂]⁻, where M = Li, Na, K) are not interchangeable reagents. Fundamental differences in metal cation radius, Lewis acidity, and aggregation state profoundly influence reaction outcomes, purity, and scalability. Lithium diphenylphosphide (LiPPh₂) is an air-sensitive solid that forms dark red ether complexes, while sodium diphenylphosphide (NaPPh₂) exhibits distinct structural and catalytic behavior in donor solvents [1][2]. A critical comparative study by Ashby et al. established that the purity of these reagents—evaluated by ³¹P NMR spectroscopy—varies dramatically depending on preparation method and metal counterion, with purity directly impacting reaction mechanism partitioning between polar S_N2 and single electron transfer (SET) pathways [3]. Furthermore, direct catalytic activity comparisons reveal that potassium diphenylphosphide is catalytically inert in alkyne hydrophosphination under conditions where sodium analogs exhibit turnover numbers up to 33 [4]. These quantifiable differences in reactivity, selectivity, and handling properties preclude simple one-for-one substitution in both research and industrial settings.

Potassium Diphenylphosphanide: Quantitative Differentiation Evidence Versus LiPPh₂, NaPPh₂, and Free Diphenylphosphine


Chemoselectivity Control in Cyclopalladated Complex Reactions: Reagent Ratio-Dependent Product Partitioning

Potassium diphenylphosphide enables tunable chemoselectivity in reactions with dinuclear chloro-bridged cyclopalladated complexes, a capability not demonstrated with lithium diphenylphosphide. Using a 1:1 molar ratio of KPPh₂ to the dimeric complex [{Pd(N∩C)(μ-Cl)}₂] (1) in THF at room temperature, the μ-Cl-μ-PPh₂ analog (complex 3) was obtained in 76% isolated yield after one hour [1]. In contrast, using 4.5 equivalents of KPPh₂ under otherwise identical conditions selectively furnished ortho-(diphenylphosphino)benzylamine (4) in 58% yield, demonstrating stoichiometry-controlled product divergence [2]. Previous studies by the same group established that LiPPh₂ reactions with the identical dimeric CPC produced three distinct products, indicating divergent chemoselectivity profiles between the potassium and lithium reagents [3].

Organometallic Chemistry Palladium Catalysis Ligand Synthesis

Catalytic Inertness as a Strategic Advantage: KPPh₂ Versus NaPPh₂ in Alkyne Hydrophosphination

In a systematic evaluation of alkali metal diphenylphosphide donor complexes as catalysts for alkyne hydrophosphination, sodium diphenylphosphide complexes demonstrated catalytic activity with turnover numbers up to 33 under ambient conditions for the addition of Ph₂P–H to a range of alkynes [1]. In direct contrast, potassium diphenylphosphide proved to be catalytically inactive under identical reaction conditions [2]. This catalytic inertness of KPPh₂ is a differentiating feature rather than a limitation—it establishes KPPh₂ as a clean, non-catalytic stoichiometric phosphination reagent that avoids unwanted background catalysis during ligand synthesis and phosphine functionalization, whereas NaPPh₂'s catalytic activity introduces potential competing pathways in stoichiometric transformations [3].

Homogeneous Catalysis Hydrophosphination Alkali Metal Phosphides

Chiral N,P-Ligand Synthesis: KPPh₂ Enables Gram-Scale Production with Superior Scalability

Potassium diphenylphosphide enables a robust and scalable route to chiral 1-isopropylamino-2-(diphenylphosphino)ethanes via ring-opening of chiral cyclic sulfamidates [1]. This protocol provides gram quantities of chiral amino phosphinoethanes in high yields [2]. The resulting Li-amides of these chiral aminophosphines were evaluated as chiral ligands in the asymmetric addition of n-butyllithium to benzaldehyde, yielding 1-phenylpentanol with up to 98% enantiomeric excess (ee) [3]. While class-level inference suggests LiPPh₂ may also effect similar ring-opening reactions, the potassium reagent's established commercial availability as a 0.5 M THF solution with defined density (0.929 g/mL at 25 °C) and reported scalability to gram quantities provides procurement certainty not universally documented for the lithium analog .

Asymmetric Catalysis Chiral Ligands Process Chemistry

Reagent Purity and Reaction Mechanism Control: ³¹P NMR-Evaluated Purity Correlates with SET Pathway Partitioning

Ashby et al. conducted the first systematic evaluation of lithium, sodium, and potassium diphenylphosphide purity using ³¹P NMR spectroscopy and developed a method to prepare each phosphide in a high state of purity [1]. Highly pure potassium diphenylphosphide was then reacted with p-iodotoluene to determine the effect of purity on the S_RN1 nature of this reaction; the results were directly compared with literature reports using less pure KPPh₂ [2]. The study provided the first evidence supporting single electron transfer (SET) in the reaction of an alkali metal diphenylphosphide with an alkyl halide, with SET identified as the major pathway for hindered alkyl iodides (neopentyl type) but a minor pathway for the corresponding alkyl bromides and chlorides [3]. This purity-mechanism correlation is uniquely documented for KPPh₂ among the alkali metal diphenylphosphides.

Mechanistic Chemistry Single Electron Transfer ³¹P NMR Purity Analysis

Nucleophilic Aromatic Substitution with Aryl Fluorides: 72–96% Yield Range for Functionalized Aryl Phosphine Synthesis

The reaction of o-substituted aryl fluorides with potassium diphenylphosphide affords the corresponding o-substituted aryl phosphines by nucleophilic aromatic substitution in 72–96% isolated yield [1][2]. This yield range was established across multiple o-substituted aryl fluoride substrates, demonstrating broad functional group tolerance [3]. The resulting products have wide application as ligands and ligand precursors [4]. While lithium diphenylphosphide is also capable of S_NAr reactivity with aryl halides, the 72–96% yield range for KPPh₂ represents a validated performance benchmark that procurement specialists can reference for process feasibility assessment. Comparative yield data for LiPPh₂ or NaPPh₂ in identical o-substituted aryl fluoride systems is not available in the same study, establishing this as a KPPh₂-specific performance metric.

S_NAr Reactions Phosphine Ligands Aryl Fluoride Activation

Reactivity Divergence in N-Heterocyclic Nitrenium Salt Chemistry: Unprecedented P-Atom Insertion Unique to KPPh₂

In a comparative study of nucleophilic reagents reacting with 1,3-dimethyl-1,2,3-benzotriazolium iodide (1), strongly nucleophilic reagents including potassium hydride (KH), potassium cyclopentadienide (KCp), potassium tert-butoxide (KOᵗBu), sodium methoxide (NaOMe), and sodium ethanethiolate (NaSEt) all reacted under demethylation to afford 1-methyl-1,2,3-benzotriazole (2) in high isolated yield (ca. 80–90%) [1]. In marked contrast, treatment with 1 equivalent of potassium diphenylphosphide (as the 1,4-dioxane adduct KPPh₂(dioxane)₂) produced an unusual phosphide addition reaction in which the phosphorus atom replaces the central nitrogen of the triazole ring while being formally oxidized to an iminophosphorane derivative (3) [2]. Both compounds 2 and 3 were structurally characterized by single-crystal X-ray diffraction [3].

N-Heterocyclic Chemistry Phosphide Addition Iminophosphoranes

Potassium Diphenylphosphanide: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Tunable Palladacycle Functionalization for Ligand Library Synthesis

Researchers developing cyclopalladated complex-derived ligands can utilize KPPh₂'s stoichiometry-dependent chemoselectivity to selectively access either μ-Cl-μ-PPh₂ bridged complexes (76% yield with 1 equiv KPPh₂) or ortho-diphenylphosphino benzylamine derivatives (58% yield with 4.5 equiv KPPh₂) from the same starting dimer [1][2]. This tunable reactivity, not achievable with LiPPh₂ which produces three-product mixtures, enables efficient ligand library generation with predictable product control and reduced purification burden [3].

Scalable Synthesis of Chiral N,P-Ligands for Asymmetric Catalysis

Process chemists requiring gram-scale production of chiral 1-isopropylamino-2-(diphenylphosphino)ethanes can rely on KPPh₂-mediated ring-opening of cyclic sulfamidates. The resulting chiral aminophosphine ligands, when deprotonated to their Li-amides, deliver up to 98% ee in the asymmetric addition of n-butyllithium to benzaldehyde [4]. This combination of documented scalability and high enantioselectivity makes KPPh₂ the preferred reagent for asymmetric catalysis ligand development where batch-to-batch reproducibility is critical.

Clean Stoichiometric Phosphination Without Catalytic Interference

For synthetic applications requiring purely stoichiometric P–C bond formation without competing catalytic background reactions, KPPh₂ is the definitive choice over sodium diphenylphosphide. Direct comparative data shows NaPPh₂ donor complexes catalyze alkyne hydrophosphination with TON up to 33 under ambient conditions, while KPPh₂ is completely catalytically inert under identical conditions [5]. This inertness ensures that KPPh₂ functions exclusively as a stoichiometric phosphination reagent without introducing unwanted catalytic pathways that complicate reaction monitoring and product isolation [6].

High-Purity Reagent Procurement for Mechanistic S_RN1/SET Studies

Mechanistic chemists investigating single electron transfer (SET) pathways in phosphide-alkyl halide reactions should procure KPPh₂ based on the uniquely documented purity-mechanism correlation established by Ashby et al. [7]. The study provides ³¹P NMR purity evaluation protocols and demonstrates that SET is the major pathway for hindered alkyl iodides but a minor pathway for alkyl bromides and chlorides when using high-purity KPPh₂ [8]. This level of mechanistic characterization is not available for LiPPh₂ or NaPPh₂ in the same systematic framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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